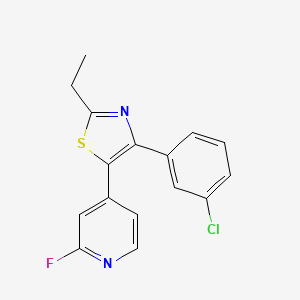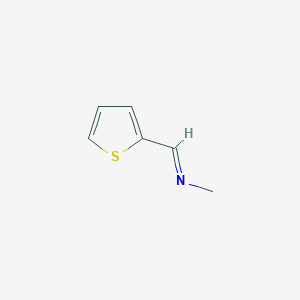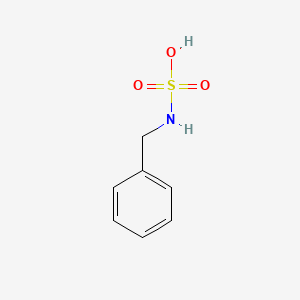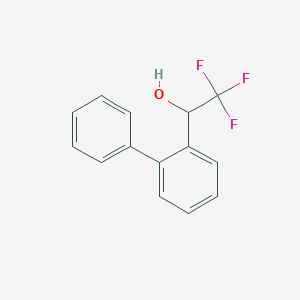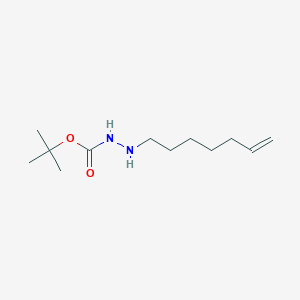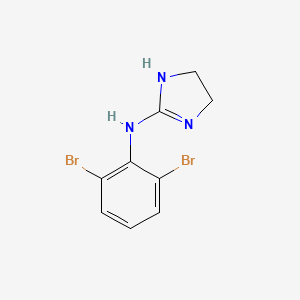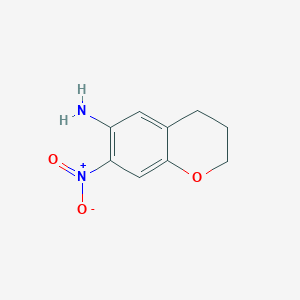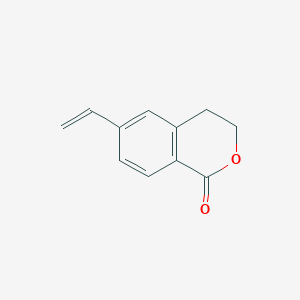
6-ethenyl-3,4-dihydroisochromen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-ethenyl-3,4-dihydroisochromen-1-one is an organic compound belonging to the isochromen family. This compound is characterized by a vinyl group attached to the isochromen ring, which imparts unique chemical properties. Isochromen derivatives are known for their diverse biological activities and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethenyl-3,4-dihydroisochromen-1-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of homophthalic acid derivatives with vinyl-containing reagents can yield the desired compound. The reaction typically requires a catalyst and is conducted under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. The process may include the use of continuous flow reactors to enhance efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
6-ethenyl-3,4-dihydroisochromen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The vinyl group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as halogens or nucleophiles like amines can be used under mild conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of ethyl-substituted isochromen derivatives.
Substitution: Formation of various substituted isochromen derivatives depending on the nucleophile used.
科学研究应用
6-ethenyl-3,4-dihydroisochromen-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 6-ethenyl-3,4-dihydroisochromen-1-one involves its interaction with specific molecular targets. The vinyl group can undergo reactions with biological molecules, leading to the formation of covalent bonds. This interaction can modulate various biochemical pathways, resulting in the compound’s observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
1H-isochromen-1-one: Lacks the vinyl group, resulting in different chemical properties.
Isochroman-1-one: Similar structure but with different substituents, leading to varied reactivity.
Coumarin derivatives: Share the isochromen core but have different functional groups, affecting their biological activities.
Uniqueness
6-ethenyl-3,4-dihydroisochromen-1-one is unique due to the presence of the vinyl group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various synthetic and research applications.
属性
分子式 |
C11H10O2 |
|---|---|
分子量 |
174.20 g/mol |
IUPAC 名称 |
6-ethenyl-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C11H10O2/c1-2-8-3-4-10-9(7-8)5-6-13-11(10)12/h2-4,7H,1,5-6H2 |
InChI 键 |
XDBQFGWUBUTRBG-UHFFFAOYSA-N |
规范 SMILES |
C=CC1=CC2=C(C=C1)C(=O)OCC2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-Bromo-6-chlorobenzo[b]thiophene](/img/structure/B8714368.png)
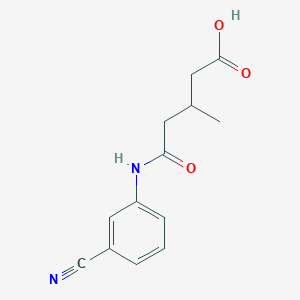
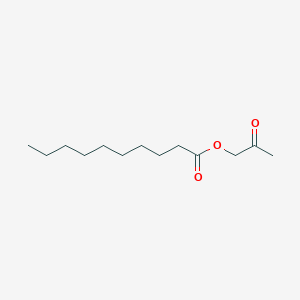
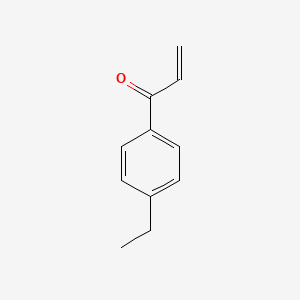
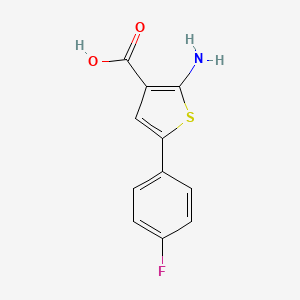
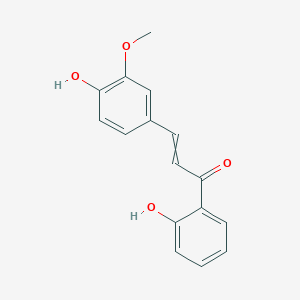
![2-(5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)acetic acid](/img/structure/B8714415.png)
